molecular formula C9H9BrN2O2 B2784066 N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide CAS No. 2396580-29-1

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide

Cat. No. B2784066
CAS RN: 2396580-29-1
M. Wt: 257.087
InChI Key: FFJFVXBUKKSRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide” is a complex organic compound. It is derived from the parent compounds of prop-2-enamide and (3-Bromo-2-methoxypyridin-4-yl)boronic acid . The boronic acid group can participate in various coupling reactions to create complex molecules.


Molecular Structure Analysis

The molecular structure of the parent compounds provides some insights. The molecular formula of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is C6H7BBrNO3 . The InChI code is 1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 . The molecular formula of prop-2-enamide is C9H15N3O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the parent compound (3-Bromo-2-methoxypyridin-4-yl)boronic acid are as follows: It has a molecular weight of 231.84 . It is a solid at room temperature . The storage temperature is 4°C . The properties of “this compound” may vary based on its specific structure.

Scientific Research Applications

BM212 has shown promising results in various scientific research applications, including cancer treatment, autoimmune diseases, and viral infections. N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide inhibitors have been shown to have anti-proliferative effects on cancer cells, making them a potential target for cancer therapy. BM212 has been found to be effective against several types of cancer cells, including breast, colon, and lung cancer cells. Additionally, BM212 has been shown to have anti-inflammatory effects, which could be beneficial in treating autoimmune diseases such as rheumatoid arthritis. Furthermore, this compound inhibitors have been shown to have antiviral effects, making BM212 a potential candidate for the treatment of viral infections such as hepatitis C and Zika virus.

Advantages and Limitations for Lab Experiments

One advantage of using BM212 in lab experiments is its potency as a N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation of using BM212 is its relatively short half-life, which may require frequent dosing in animal models.

Future Directions

There are several future directions for research on BM212. One area of interest is the development of BM212 analogs with improved pharmacokinetic properties, such as longer half-lives and increased bioavailability. Additionally, further research is needed to determine the efficacy of BM212 in vivo, particularly in animal models of cancer and autoimmune diseases. Finally, the potential use of BM212 as a therapeutic agent for viral infections warrants further investigation.

Synthesis Methods

The synthesis of BM212 can be achieved through a multistep process involving the reaction of 2-bromo-3-methoxypyridine with propargylamine, followed by oxidation and amidation. The final product is obtained in good yield and purity, making it suitable for further research.

Safety and Hazards

The parent compound (3-Bromo-2-methoxypyridin-4-yl)boronic acid has the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P362, P403+P233, P405, P501 . The safety and hazards of “N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide” would depend on its specific structure and properties.

properties

IUPAC Name

N-(3-bromo-2-methoxypyridin-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-3-7(13)12-6-4-5-11-9(14-2)8(6)10/h3-5H,1H2,2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJFVXBUKKSRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.